MDH1-IN-2 Exhibits 12-Fold Selectivity for MDH1 Over MDH2
MDH1-IN-2 (Compound 7c) demonstrates 12-fold higher inhibitory potency for MDH1 compared to MDH2 in enzymatic assays, with IC50 values of 2.27 ± 0.32 µM for MDH1 and 27.47 ± 0.16 µM for MDH2 [1]. In contrast, the dual inhibitor Compound 16c from the same series inhibits both isoforms with nearly identical potency (IC50 = 1.07 ± 0.07 µM for MDH1 and 1.06 ± 0.03 µM for MDH2), providing no isoform discrimination [1].
| Evidence Dimension | MDH1 vs MDH2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | MDH1: 2.27 ± 0.32 µM; MDH2: 27.47 ± 0.16 µM |
| Comparator Or Baseline | Compound 16c: MDH1: 1.07 ± 0.07 µM; MDH2: 1.06 ± 0.03 µM |
| Quantified Difference | 12-fold selectivity for MDH1 over MDH2 (MDH1-IN-2); <2-fold difference (Compound 16c) |
| Conditions | In vitro enzymatic activity assay using recombinant MDH1 and MDH2 proteins |
Why This Matters
Procurement of a selective MDH1 inhibitor is essential for experiments designed to isolate cytosolic malate dehydrogenase function from mitochondrial MDH2 activity.
- [1] Naik R, Ban HS, Jang K, et al. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. J Med Chem. 2017;60(20):8631-8646. View Source
